Molecular Weight and Hydrogen-Bond Donor/Acceptor Count vs. N-(Indolin-5-yl)pyrazine-2-carboxamide
The target compound (CAS 1207005-42-2) differs from its closest purchasable analog, N-(indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6), by the presence of a carbonyl oxygen at the 2-position of the indole ring. This single-atom difference increases the molecular weight by 14 Da (254.24 vs. 240.26 g/mol), adds one hydrogen-bond acceptor (HBA count increases from 3 to 4), and introduces a lactam NH donor that is more acidic than the indoline NH (predicted pKa ~12–13 for indoline NH vs. ~13–14 for oxindole NH) . The additional HBA site specifically alters the compound's capacity to engage kinase hinge regions that require a carbonyl acceptor, as demonstrated crystallographically for related 2-oxoindole kinase inhibitors [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW = 254.24 g/mol; HBD = 2 (oxindole NH + amide NH); HBA = 4 (oxindole C=O + amide C=O + 2 pyrazine N) |
| Comparator Or Baseline | N-(Indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6): MW = 240.26 g/mol; HBD = 2; HBA = 3 (amide C=O + 2 pyrazine N; no oxindole C=O) |
| Quantified Difference | ΔMW = +14.0 Da (+5.8%); ΔHBA = +1 carbonyl acceptor |
| Conditions | Calculated from molecular formulae C₁₃H₁₀N₄O₂ (target) vs. C₁₃H₁₂N₄O (comparator); vendor-specified purity ≥95% for comparator |
Why This Matters
The additional HBA site is non-redundant: in kinase inhibitor design, a carbonyl oxygen at the indole 2-position can serve as the critical hinge-binding acceptor, and substituting the indoline analog would eliminate this interaction entirely.
- [1] Ezelarab, H.A.A. et al. New 2-oxoindole derivatives as multiple PDGFRα/β and VEGFR-2 tyrosine kinase inhibitors. Bioorg. Chem. 2024, 107234. View Source
